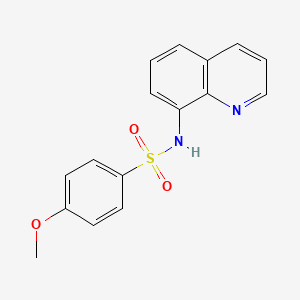
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 8-aminoquinoline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in pyridine as a solvent under a nitrogen atmosphere. The mixture is heated in a microwave reactor at 130°C for 30 minutes. After cooling, the product is precipitated by adding water and then isolated by filtration .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the functional group introduced.
Aplicaciones Científicas De Investigación
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
N-quinolin-8-yl-benzenesulfonamide: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
4-Methyl-N-quinolin-8-yl-benzenesulfonamide: Contains a methyl group instead of a methoxy group, leading to different chemical and biological properties.
Uniqueness
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity. This structural feature can also influence its interaction with biological targets, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C16H14N2O3S |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-methoxy-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-21-13-7-9-14(10-8-13)22(19,20)18-15-6-2-4-12-5-3-11-17-16(12)15/h2-11,18H,1H3 |
Clave InChI |
OPFFFQUOJSIVMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













